molecular formula C21H26N4O4S B2774304 methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 898445-34-6

methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No. B2774304
CAS RN: 898445-34-6
M. Wt: 430.52
InChI Key: AJJUHADVMGDEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H26N4O4S and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Systems

Research has explored the use of related chemical compounds in the synthesis of various heterocyclic systems. For example, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been used as a reagent for the preparation of amino-substituted fused pyrimidinones and other heterocyclic compounds, highlighting a methodological approach that could be applicable for the synthesis and transformation of complex molecules including the one (Toplak et al., 1999). This demonstrates the potential for creating diverse heterocyclic structures, which are crucial in medicinal chemistry and material science.

Herbicidal Activity

Another study focused on the modification of a prototype compound for the development of novel herbicides, indicating the potential agricultural applications of such complex chemicals. This research underscores the possibility of tailoring the molecular structure of compounds to enhance their activity against specific plant species, thereby contributing to the development of more effective and selective agrochemicals (Tamaru et al., 1997).

Synthesis of Pyrimidine Derivatives

Additionally, studies on the synthesis of ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates describe methods for generating pyrimidine derivatives that have potential applications in drug discovery, particularly in the search for new molecules with cardiotonic activity (Dorigo et al., 1996). These findings indicate the broader relevance of such chemical transformations in pharmacology and therapeutic agent development.

Insecticidal and Antibacterial Potential

The synthesis and evaluation of pyrimidine-linked heterocyclic compounds for their insecticidal and antibacterial potential also point to the diverse bioactivity that can be explored with complex chemical entities. This highlights the importance of such compounds in developing new solutions for pest control and antibiotic resistance challenges (Deohate & Palaspagar, 2020).

properties

IUPAC Name

methyl 4-[[2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-24(2)11-12-25-17-6-4-5-16(17)19(23-21(25)28)30-13-18(26)22-15-9-7-14(8-10-15)20(27)29-3/h7-10H,4-6,11-13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJUHADVMGDEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.